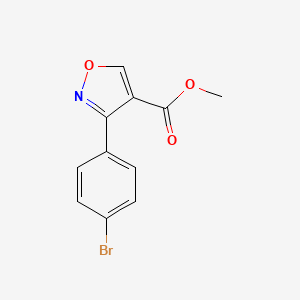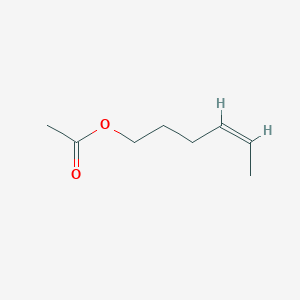![molecular formula C5H10N2 B3266259 3,6-Diazabicyclo[3.1.1]heptane CAS No. 421554-68-9](/img/structure/B3266259.png)
3,6-Diazabicyclo[3.1.1]heptane
Overview
Description
3,6-Diazabicyclo[3.1.1]heptane is a bicyclic compound with the molecular formula C5H10N2. It is a derivative of piperazine and is known for its unique structure, which consists of a bicyclic framework with nitrogen atoms at the 3 and 6 positions. This compound is of significant interest in medicinal chemistry due to its potential as a piperazine isostere, which means it can mimic the properties of piperazine while offering distinct advantages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazabicyclo[3.1.1]heptane typically involves a multi-step process starting from inexpensive starting materials. One concise synthesis method involves the preparation of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes. This seven-step sequence includes straightforward chemistry and uses common reagents . Another method involves the synthesis of 3-arylpropenyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane, which is achieved through a series of reactions involving arylpropenyl and propionyl groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diazabicyclo[3.1.1]heptane undergoes various chemical reactions, including substitution, oxidation, and reduction. These reactions are facilitated by the presence of nitrogen atoms in the bicyclic framework, which can act as nucleophiles or bases.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogenating agents for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can produce halogenated derivatives of this compound, while oxidation reactions can yield oxidized derivatives with functional groups such as hydroxyl or carbonyl groups .
Scientific Research Applications
3,6-Diazabicyclo[3.1.1]heptane has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of novel ligands for opioid receptors. These ligands have shown high affinity and selectivity towards mu, delta, and kappa opioid receptors, making them potential candidates for pain management and other therapeutic applications . Additionally, this compound has been explored for its antibacterial, antitumor, anti-inflammatory, analgesic, and antipsychotic activities .
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors and modulates their activity, leading to various physiological effects. Molecular modeling studies have shown that the bicyclic structure of this compound allows it to fit into the binding pockets of these receptors, enhancing its affinity and selectivity .
Comparison with Similar Compounds
3,6-Diazabicyclo[3.1.1]heptane is often compared with other bicyclic compounds, such as 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.1]heptane. These compounds share similar bicyclic frameworks but differ in the position and number of nitrogen atoms. The unique structure of this compound gives it distinct properties, such as higher lipophilicity and non-chirality, which can be advantageous in certain applications .
List of Similar Compounds:- 3,8-Diazabicyclo[3.2.1]octane
- 2,5-Diazabicyclo[2.2.1]heptane
- Piperazine derivatives
Properties
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-6-3-5(1)7-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBSYTYLQYTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B3266200.png)
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)

![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)

![2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3266230.png)





